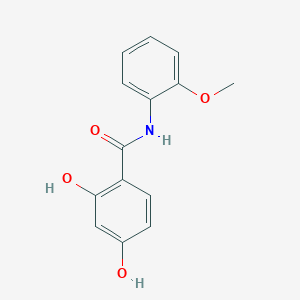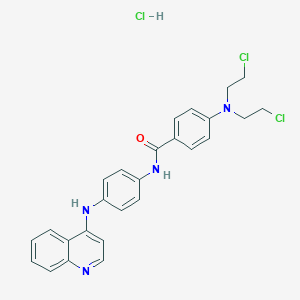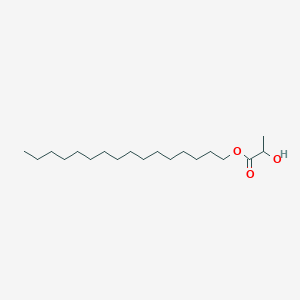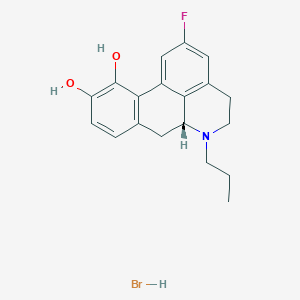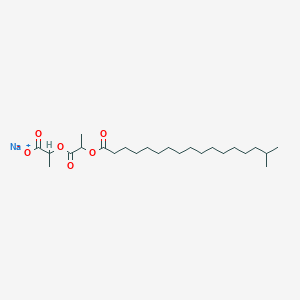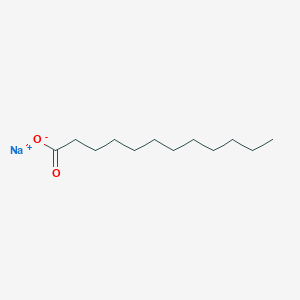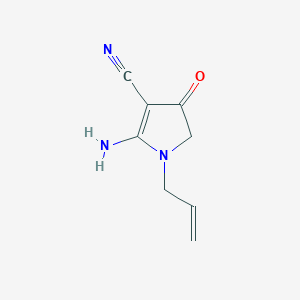
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile
Descripción general
Descripción
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile, also known as AOPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been shown to possess several unique properties that make it an ideal candidate for use in a wide range of applications. In
Mecanismo De Acción
The mechanism of action of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is not yet fully understood. However, it is believed that 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile exerts its effects by inhibiting the production of reactive oxygen species (ROS) and by modulating the activity of various signaling pathways in the body. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has also been shown to possess potent anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has been shown to possess several biochemical and physiological effects that make it an ideal candidate for use in various fields of scientific research. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has been shown to possess potent antioxidant properties, which may help to protect cells from oxidative damage. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has also been shown to possess significant anti-inflammatory properties, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile possesses several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is also relatively inexpensive, making it an ideal candidate for use in large-scale experiments. However, 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile also possesses several limitations. It is a relatively new compound, and its potential side effects and toxicity are not yet fully understood. As such, caution should be exercised when using 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile. One potential area of research is the development of new synthetic methods for 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile that are more efficient and cost-effective. Another potential area of research is the investigation of the potential therapeutic applications of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile and its potential side effects and toxicity.
Conclusion:
In conclusion, 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is a relatively straightforward process that can be carried out in a laboratory setting with ease. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile possesses several unique properties that make it an ideal candidate for use in various fields of scientific research. Further research is needed to fully understand the potential therapeutic applications of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile and its mechanism of action.
Aplicaciones Científicas De Investigación
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is in the field of medicinal chemistry, where it has been shown to possess significant anti-inflammatory and antioxidant properties. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has also been studied for its potential applications in the treatment of cancer, where it has been shown to possess potent anti-tumor activity.
Propiedades
Número CAS |
134518-34-6 |
|---|---|
Nombre del producto |
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile |
Fórmula molecular |
C8H9N3O |
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
3-hydroxy-5-imino-1-prop-2-enyl-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c1-2-3-11-5-7(12)6(4-9)8(11)10/h2,10,12H,1,3,5H2 |
Clave InChI |
UGFAJZFHYASDDM-UHFFFAOYSA-N |
SMILES isomérico |
C=CCN1CC(=O)C(=C1N)C#N |
SMILES |
C=CCN1CC(=C(C1=N)C#N)O |
SMILES canónico |
C=CCN1CC(=O)C(=C1N)C#N |
Sinónimos |
1H-Pyrrole-3-carbonitrile, 2-amino-4,5-dihydro-4-oxo-1-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



